molecular formula C13H8Br2OS B10944718 (2E)-1-(3-bromophenyl)-3-(4-bromothiophen-2-yl)prop-2-en-1-one

(2E)-1-(3-bromophenyl)-3-(4-bromothiophen-2-yl)prop-2-en-1-one

Cat. No.: B10944718
M. Wt: 372.08 g/mol
InChI Key: UCKBCIJGDJLVHT-SNAWJCMRSA-N
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Description

(E)-1-(3-BROMOPHENYL)-3-(4-BROMO-2-THIENYL)-2-PROPEN-1-ONE is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of bromine atoms on the phenyl and thienyl rings, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3-BROMOPHENYL)-3-(4-BROMO-2-THIENYL)-2-PROPEN-1-ONE typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-bromoacetophenone and 4-bromo-2-thiophenecarboxaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(3-BROMOPHENYL)-3-(4-BROMO-2-THIENYL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The bromine atoms on the phenyl and thienyl rings can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Saturated ketones, alcohols.

    Substitution: Amino, thio, or alkoxy derivatives.

Scientific Research Applications

(E)-1-(3-BROMOPHENYL)-3-(4-BROMO-2-THIENYL)-2-PROPEN-1-ONE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.

    Medicine: Research into its potential pharmacological properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (E)-1-(3-BROMOPHENYL)-3-(4-BROMO-2-THIENYL)-2-PROPEN-1-ONE depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The α,β-unsaturated carbonyl system can act as a Michael acceptor, allowing the compound to form covalent bonds with nucleophilic sites in proteins or other biomolecules, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(3-BROMOPHENYL)-3-(2-THIENYL)-2-PROPEN-1-ONE: Lacks the additional bromine atom on the thienyl ring.

    (E)-1-(4-BROMOPHENYL)-3-(4-BROMO-2-THIENYL)-2-PROPEN-1-ONE: Bromine atom is positioned differently on the phenyl ring.

    (E)-1-(3-CHLOROPHENYL)-3-(4-BROMO-2-THIENYL)-2-PROPEN-1-ONE: Chlorine atom replaces one of the bromine atoms.

Uniqueness

(E)-1-(3-BROMOPHENYL)-3-(4-BROMO-2-THIENYL)-2-PROPEN-1-ONE is unique due to the specific positioning of bromine atoms on both the phenyl and thienyl rings, which can influence its reactivity and interaction with other molecules. This structural uniqueness can lead to distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C13H8Br2OS

Molecular Weight

372.08 g/mol

IUPAC Name

(E)-1-(3-bromophenyl)-3-(4-bromothiophen-2-yl)prop-2-en-1-one

InChI

InChI=1S/C13H8Br2OS/c14-10-3-1-2-9(6-10)13(16)5-4-12-7-11(15)8-17-12/h1-8H/b5-4+

InChI Key

UCKBCIJGDJLVHT-SNAWJCMRSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)C(=O)/C=C/C2=CC(=CS2)Br

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)C=CC2=CC(=CS2)Br

Origin of Product

United States

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